molecular formula C4H5NO2 B133189 4-Methylisoxazol-5-ol CAS No. 150991-99-4

4-Methylisoxazol-5-ol

Cat. No.: B133189
CAS No.: 150991-99-4
M. Wt: 99.09 g/mol
InChI Key: FNZPCNWFHDHRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylisoxazol-5-ol is a chemical compound belonging to the class of organic heterocycles known as isoxazoles. These five-membered rings, containing adjacent oxygen and nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple biological targets . The isoxazole core is a significant structural component in numerous clinically approved drugs and bioactive molecules, underscoring its importance in chemical research . The specific substitution pattern of this compound, featuring a methyl group at one position and a hydroxyl group at another, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize such derivatives extensively in drug discovery and development. Isoxazole derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer , anti-inflammatory , antimicrobial , and antiviral effects . The electron-rich nature of the isoxazole ring and the reactivity of its N-O bond make it a versatile scaffold for extensive chemical modifications, allowing medicinal chemists to fine-tune the properties of potential drug candidates . Synthetic strategies for constructing and functionalizing the isoxazole ring often involve 1,3-dipolar cycloaddition reactions, and recent advances focus on regioselective and environmentally benign methods, such as reactions in deep eutectic solvents or under metal-free conditions . This compound is intended for use in research and development laboratories as a key building block. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

4-methyl-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-3-2-5-7-4(3)6/h2,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZPCNWFHDHRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633502
Record name 4-Methyl-1,2-oxazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150991-99-4
Record name 4-Methyl-1,2-oxazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methylisoxazol-5-ol (also known as 4-Methyl-5-isoxazolecarboxylic acid) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with a methyl group at the 4-position. Its chemical structure can be represented as follows:

C5H7NO\text{C}_5\text{H}_7\text{NO}

This configuration contributes to its reactivity and interaction with various biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus epidermidis< 15.62 µg/mL
Escherichia coli250 µg/mL
Derivative ILA4Staphylococcus aureus< 15.62 µg/mL
Derivative ILA15Pseudomonas aeruginosa500 µg/mL

Studies indicate that the presence of electron-withdrawing substituents enhances the lipophilicity of these compounds, increasing their interaction with bacterial cell walls, thereby improving their antimicrobial efficacy .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, in human peripheral blood lymphocytes. This immunomodulatory effect suggests its utility in treating autoimmune disorders and inflammatory diseases.

Case Study: Immunomodulatory Effects

A study evaluated the impact of this compound on lymphocyte proliferation in vitro. The results demonstrated a significant reduction in phytohemagglutinin A-induced proliferation, indicating its potential as an immunosuppressive agent .

Anticancer Properties

The anticancer properties of this compound have been explored in various cancer cell lines. The compound appears to induce apoptosis through the activation of cell signaling pathways.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (lung cancer)20Apoptosis induction
Jurkat (T-cell leukemia)15Cell signaling modulation

Molecular investigations revealed that treatment with this compound leads to differential expression of apoptosis-related proteins, suggesting its role as a potential therapeutic agent in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities
Research indicates that 4-Methylisoxazol-5-ol exhibits significant antimicrobial and anticancer properties. Studies have shown that derivatives of isoxazole compounds can inhibit the growth of various pathogens and cancer cell lines. For instance, derivatives synthesized from this compound have been evaluated for their efficacy against lung cancer cells (A549), showing promising results comparable to established chemotherapeutic agents like doxorubicin .

Immunomodulatory Effects
Isoxazole derivatives, including this compound, have been investigated for their immunoregulatory properties. Research has demonstrated that these compounds can modulate immune responses, enhancing the activity of immune cells in various models . This potential makes them candidates for developing new immunotherapeutic agents.

Agricultural Applications

Natural Product Synthesis
In agricultural research, this compound has been studied for its role in synthesizing natural products with neurotoxic properties. For example, isoxazolin derivatives derived from this compound have been linked to the biosynthesis of neurotoxins in certain plant species, contributing to the understanding of plant defense mechanisms against herbivores .

Pest Control
The compound has also been noted for its potential use in pest control formulations. Its derivatives can act as bioactive agents against specific pests, providing a more environmentally friendly alternative to synthetic pesticides.

Materials Science

Synthesis of Functional Materials
this compound serves as a building block in the synthesis of advanced materials. Its derivatives are utilized in creating polymers and other materials with unique properties, such as enhanced thermal stability and mechanical strength.

Green Chemistry Approaches
Recent studies have focused on synthesizing isoxazole derivatives using eco-friendly methods, such as solvent-free conditions or using biodegradable solvents derived from agro-waste . This aligns with the growing trend towards sustainable chemistry practices.

Case Studies

Study Application Findings
Jiang et al. (2013)Anticancer ActivityDemonstrated significant inhibition of A549 lung cancer cells by isoxazole derivatives derived from this compound .
Benouatas et al. (2021)Structural AnalysisProvided insights into the molecular structure and interactions of isoxazole derivatives, highlighting their potential biological activities .
PMC (2018)ImmunomodulationExplored the immunoregulatory effects of isoxazole derivatives, indicating their ability to enhance immune responses in vivo .
EurekaSelect (2022)Green SynthesisDeveloped a green synthesis method for isoxazole derivatives with high yields and minimal environmental impact .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 4-Methylisoxazol-5-ol with structurally analogous isoxazole derivatives:

Compound Name Substituents (Position) Key Functional Groups Similarity Score (if available) Reference
This compound Methyl (4), -OH (5) Hydroxyl, Methyl N/A -
4-Methylisoxazole-5-carboxylic acid Methyl (4), -COOH (5) Carboxylic Acid, Methyl 0.92
3-Methylisoxazole-5-carboxylic acid Methyl (3), -COOH (5) Carboxylic Acid, Methyl 0.87
5-Amino-4-chloro-3-methylisoxazole Chloro (4), Amino (5), Methyl (3) Amino, Chloro, Methyl N/A
3-Hydroxy-5-methylisoxazol-4-yl acetic acid Hydroxy (3), Methyl (5), Acetic Acid (4) Hydroxy, Acetic Acid, Methyl N/A

Key Observations :

  • Substituent Position : The position of methyl and hydroxyl groups significantly impacts properties. For example, 4-Methylisoxazole-5-carboxylic acid exhibits higher acidity compared to this compound due to the electron-withdrawing carboxylic acid group .
Physicochemical Properties
  • Polarity and Solubility : The hydroxyl group in this compound increases polarity compared to methyl or chloro-substituted analogs, enhancing water solubility. Carboxylic acid derivatives (e.g., 4-Methylisoxazole-5-carboxylic acid) exhibit even higher polarity due to ionizable -COOH groups .
  • Hydrogen Bonding: Crystallographic studies of methyl 4-amino-3-methoxyisoxazole-5-carboxylate reveal planar molecular conformations stabilized by intramolecular N–H⋯O bonds, a feature likely shared with this compound .

Q & A

Q. What regulatory guidelines apply to the storage and handling of this compound derivatives?

  • Methodological Answer :
  • Storage : Store at 0–6°C in amber vials to prevent photodegradation .
  • Documentation : Maintain SDS records per OSHA 29 CFR 1910.1200 and GHS classification .

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